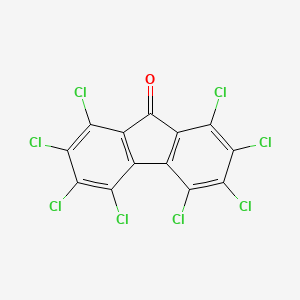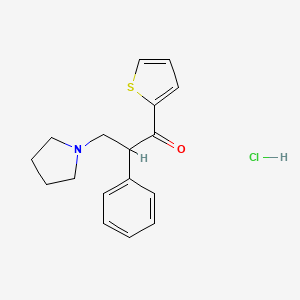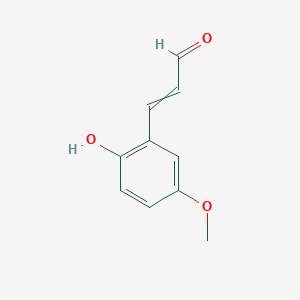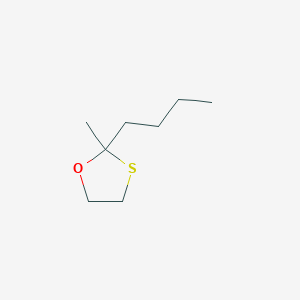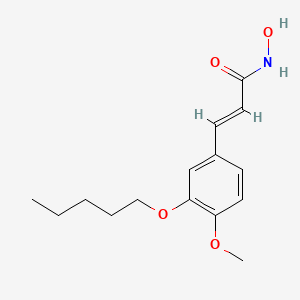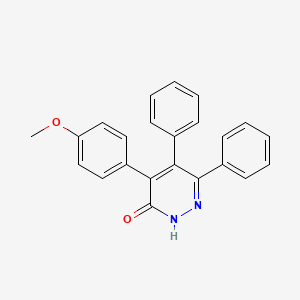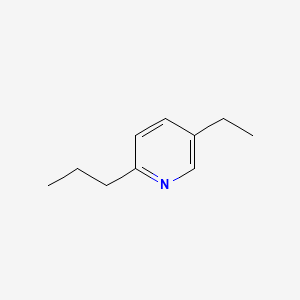
5-Ethyl-2-propylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-propylpyridine is an organic compound with the molecular formula C10H15N and a molecular mass of 149.23 g/mol . It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. Pyridine derivatives are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes in the presence of ammonia. For instance, the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa can yield this compound . Another method involves the use of cyclic acetaldehyde ammonia trimer (AAT) as a starting material, with ammonium acetate as a promoter to adjust the pH of the reaction solution .
Industrial Production Methods
Industrial production of this compound typically employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method allows for the production of the compound in high yields, with careful control of reaction conditions to minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-2-propylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other pyridine derivatives and complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with a methyl group instead of a propyl group.
2-Propyl-5-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-propylpyridine: An isomer with the ethyl and propyl groups swapped.
Uniqueness
5-Ethyl-2-propylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives .
Properties
CAS No. |
23580-54-3 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
5-ethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-5-10-7-6-9(4-2)8-11-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
RGVRNZNGFUAVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


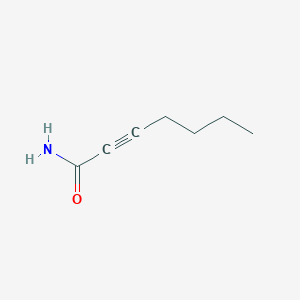

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
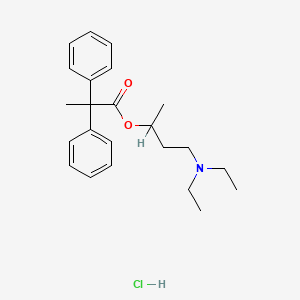
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
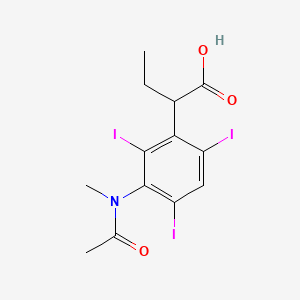
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
